molecular formula C8H7Cl2F2NO B1446258 2,3-Dichloro-5-(difluoromethoxy)benzylamine CAS No. 1803831-57-3

2,3-Dichloro-5-(difluoromethoxy)benzylamine

Cat. No.: B1446258
CAS No.: 1803831-57-3
M. Wt: 242.05 g/mol
InChI Key: QBVJQBIPTONLAU-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)benzylamine is a chemical compound with the molecular formula C8H7Cl2F2NO It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a benzylamine structure

Properties

IUPAC Name

[2,3-dichloro-5-(difluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2F2NO/c9-6-2-5(14-8(11)12)1-4(3-13)7(6)10/h1-2,8H,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVJQBIPTONLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(difluoromethoxy)benzylamine typically involves the difluoromethylation of a precursor compound. One common method starts with 3-chloro-5-hydroxybenzonitrile, which undergoes difluoromethylation and subsequent reduction under nitrogen protection to yield the final product . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process design emphasizes efficiency, simplicity, and ease of control. The use of advanced equipment and optimized reaction conditions ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(difluoromethoxy)benzylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dichloro-5-(difluoromethoxy)benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-(difluoromethoxy)benzylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2,3-Dichloro-5-(difluoromethoxy)benzylamine is a chemical compound with the molecular formula C8_8H7_7Cl2_2F2_2NO. It has garnered attention in the scientific community for its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : [2,3-dichloro-5-(difluoromethoxy)phenyl]methanamine
  • Molecular Weight : 227.05 g/mol
  • Structure : The compound features two chlorine atoms and two fluorine atoms attached to a benzylamine structure, contributing to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
  • Receptor Binding : It could bind to receptors, modulating signaling pathways.
  • Cellular Uptake : The difluoromethoxy group may facilitate cellular uptake and bioavailability.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in a study involving colon cancer cell lines, compounds structurally similar to this compound demonstrated significant antiproliferative activity with IC50_{50} values in the nanomolar range .
  • Phospholipidosis Induction : The compound has been evaluated for its potential to induce phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. This effect is particularly relevant in drug safety assessments .
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting that it might protect neuronal cells from oxidative stress or apoptosis.

Case Studies and Research Findings

A selection of research findings highlights the biological significance of this compound:

StudyFindingsReference
Anticancer ActivityExhibited significant cytotoxicity against DLD-1 colon cancer cells (IC50_{50} = 30 pM).
Phospholipidosis AssayInduced phospholipidosis in MDCK cells at varying concentrations.
NeuroprotectionShowed potential protective effects against oxidative stress in neuronal cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dichloro-5-(difluoromethoxy)benzylamine
Reactant of Route 2
2,3-Dichloro-5-(difluoromethoxy)benzylamine

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